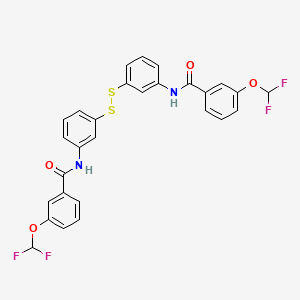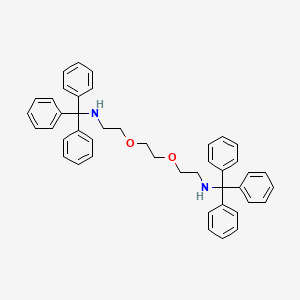
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine: is an organic compound with the molecular formula C44H44N2O2 and a molecular weight of 632.853 g/mol . This compound is characterized by the presence of trityl (triphenylmethyl) groups, which are commonly used as protecting groups in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine typically involves the reaction of tritylamine with ethylene oxide derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the desired product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is used as a protecting group in organic synthesis. The trityl group can be easily removed under acidic conditions, making it useful for protecting amine groups during multi-step syntheses .
Biology and Medicine: In biological research, this compound can be used to study the interactions of trityl-protected amines with various biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group is particularly valuable in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine primarily involves its function as a protecting group. The trityl group stabilizes the amine by preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, revealing the free amine .
Comparaison Avec Des Composés Similaires
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanol
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethylamine
- N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamide
Uniqueness: N-Trityl-2-(2-(2-(tritylamino)ethoxy)ethoxy)ethanamine is unique due to its specific structure, which includes multiple ethoxy groups and trityl-protected amines. This structure provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
303104-20-3 |
|---|---|
Formule moléculaire |
C44H44N2O2 |
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
N-trityl-2-[2-[2-(tritylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C44H44N2O2/c1-7-19-37(20-8-1)43(38-21-9-2-10-22-38,39-23-11-3-12-24-39)45-31-33-47-35-36-48-34-32-46-44(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30,45-46H,31-36H2 |
Clé InChI |
IJRHQBAXGORRJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



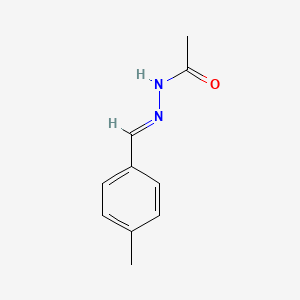

![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)

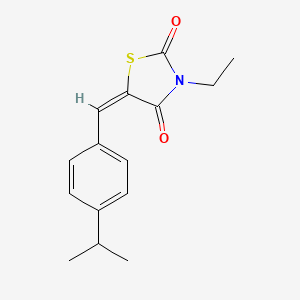

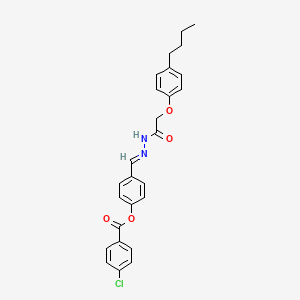
![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
